2-Chloro-5-(trifluoromethyl)phenyl isocyanide
Description
Properties
IUPAC Name |
1-chloro-2-isocyano-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIXVYUXPQFHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)phenyl isocyanide typically involves the reaction of 2-Chloro-5-(trifluoromethyl)phenylamine with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanide group. The general reaction scheme is as follows:
2-Chloro-5-(trifluoromethyl)phenylamine+Phosgene→2-Chloro-5-(trifluoromethyl)phenyl isocyanide+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)phenyl isocyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The isocyanide group can be oxidized to form isocyanates.
Cycloaddition: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Cycloaddition: Dienophiles or dipolarophiles in the presence of catalysts like copper(I) chloride.
Major Products
Nucleophilic Substitution: Formation of substituted phenyl isocyanides.
Oxidation: Formation of 2-Chloro-5-(trifluoromethyl)phenyl isocyanate.
Cycloaddition: Formation of various heterocyclic compounds.
Scientific Research Applications
Pharmaceutical Applications
Drug Development
2-Chloro-5-(trifluoromethyl)phenyl isocyanide plays a crucial role in synthesizing pharmaceutical compounds. Its unique structure allows it to serve as a building block for developing drugs that target specific biological pathways. For instance, it has been utilized in the synthesis of potent inhibitors for cancer treatment, particularly in optimizing Bcl-2/Bcl-xL inhibitors, which are vital for managing tumor growth .
Case Study: Bcl-2 Inhibitors
A study demonstrated that derivatives of this isocyanide showed promising results in inhibiting tumor growth in small-cell lung cancer models. The optimization of compounds derived from this compound led to the discovery of superior inhibitors with enhanced potency and selectivity .
Agrochemical Applications
Pesticides and Herbicides
This compound is a key intermediate in the synthesis of various agrochemicals, particularly pesticides and herbicides. Its incorporation into formulations enhances crop protection and improves agricultural yields. The trifluoromethyl group contributes to the biological activity of these agrochemicals, making them more effective against pests and diseases .
Polymer Chemistry
Specialized Polymers
In polymer chemistry, this compound serves as a versatile building block for creating specialized polymers. These polymers exhibit unique properties such as increased thermal stability and chemical resistance, making them suitable for demanding applications in various industries .
Material Science
Advanced Materials
The compound is utilized in formulating advanced materials, including high-performance coatings and adhesives. These materials require durability and resistance to harsh environmental conditions, which are achieved through the incorporation of isocyanides like 2-chloro-5-(trifluoromethyl)phenyl .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)phenyl isocyanide involves its interaction with nucleophiles and electrophiles. The isocyanide group is highly reactive and can form stable complexes with transition metals, which can then participate in various catalytic processes. The compound can also act as a ligand in coordination chemistry, influencing the reactivity and selectivity of metal-catalyzed reactions.
Comparison with Similar Compounds
Structural and Functional Group Analogues
Aryl isocyanides with varying substituents exhibit distinct reactivity and stability. Below is a comparative analysis:
Key Observations :
- Electron-withdrawing effects : The trifluoromethyl group in this compound significantly increases electrophilicity compared to unsubstituted phenyl isocyanide. This enhances its utility in reactions requiring polarized intermediates, such as Pd-catalyzed cross-couplings .
- Functional group differences : Isocyanides (-NC) vs. isocyanates (-NCO) or isothiocyanates (-NCS) dictate divergent reactivity. For example, isocyanates readily form ureas with amines, while isocyanides participate in metal-ligand bonding .
- Substituent positioning : The 2-Cl and 5-CF₃ arrangement in the target compound provides steric and electronic modulation absent in analogues like 4-chlorophenyl isocyanide.
Reactivity in Cross-Coupling Reactions
highlights challenges in Suzuki-Miyaura couplings involving boronic acids and chloro-CF₃-substituted aryl halides.
- Steric hindrance : The CF₃ group may impede transmetalation steps in catalytic cycles.
- Electrophilicity : Enhanced electrophilicity could favor oxidative addition in Pd-mediated reactions but may require optimized bases (e.g., KF in acetonitrile) for success .
Biological Activity
2-Chloro-5-(trifluoromethyl)phenyl isocyanide, also known as 2-Chloro-5-(trifluoromethyl)phenyl isocyanate, is a compound with significant biological activity and diverse applications in pharmaceuticals, agrochemicals, and material science. This article explores its biological activity, including mechanisms of action, applications, and relevant case studies.
- Molecular Formula : C₈H₃ClF₃NO
- Molecular Weight : 221.56 g/mol
- CAS Number : 50528-86-4
- Boiling Point : 64 °C
- Density : 1.46 g/cm³ at 20 °C
The biological activity of this compound can be attributed to its ability to interact with various biological pathways:
- Agrochemical Applications : This compound serves as a key intermediate in the synthesis of pesticides and herbicides, enhancing crop protection and yield by targeting specific pests through hormonal disruption or metabolic interference .
- Pharmaceutical Development : In the pharmaceutical sector, it has been utilized in synthesizing compounds that target specific biological pathways, particularly in cancer treatment. For instance, novel urea-based compounds derived from isocyanides have shown cytotoxicity against triple-negative breast cancer (TNBC) cell lines, demonstrating the potential for further development in anticancer therapies .
- Polymer Chemistry : The compound acts as a building block for producing specialized polymers with enhanced properties such as thermal stability and chemical resistance. Its incorporation into polymers can lead to materials suitable for advanced applications in coatings and adhesives .
Case Study 1: Agrochemical Efficacy
A study highlighted the efficacy of 2-Chloro-5-(trifluoromethyl)phenyl isocyanate in developing a new class of insecticides that demonstrated significant growth-retarding activity against various agricultural pests. This was achieved through the compound's ability to disrupt hormonal regulation in insects, leading to reduced fertility and increased mortality rates .
Case Study 2: Anticancer Activity
Research focused on a series of compounds derived from isocyanides, including this compound, which showed promising results against TNBC. The study involved synthesizing over 40 analogs and evaluating their cytotoxic effects on cancer cell lines. Key findings indicated that certain structural features were critical for enhancing anticancer activity while minimizing off-target effects on G-protein coupled receptors (GPCRs) .
Research Findings
Recent studies have elucidated various aspects of the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-5-(trifluoromethyl)phenyl isocyanide, and how can purity be maximized?
- Methodology : The synthesis typically starts with 2-chloro-5-(trifluoromethyl)aniline as a precursor. Conversion to the isocyanide can involve:
- Step 1 : Diazotization of the aniline derivative under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C).
- Step 2 : Reaction with a cyanide source (e.g., CuCN or trimethylsilyl cyanide) to form the isocyanide .
- Critical Parameters : Maintain low temperatures (<10°C) during diazotization to avoid side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Key peaks include:
- C≡N stretch : ~2150–2100 cm⁻¹ (isocyanide group).
- C-F stretches : 1100–1200 cm⁻¹ (trifluoromethyl).
- C-Cl stretch : ~750–800 cm⁻¹ .
- ¹H/¹³C NMR :
- Aromatic protons : δ 7.4–8.3 ppm (multiplet, J-values ~8–16 Hz for coupling with Cl/CF₃).
- CF₃ carbon : δ ~125 ppm (quartet, J = 32–35 Hz via ¹³C-¹⁹F coupling) .
Advanced Research Questions
Q. How do steric and electronic effects of the chloro/trifluoromethyl groups influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Electron-Withdrawing Effects : The CF₃ group reduces electron density on the phenyl ring, stabilizing transition states in nucleophilic substitutions.
- Steric Hindrance : The 2-chloro substituent creates steric bulk, favoring reactions at the 5-position (e.g., Suzuki-Miyaura couplings with aryl boronic acids) .
- Experimental Validation : DFT calculations (e.g., Gaussian 16) can model charge distribution and predict regioselectivity .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. neuroactive effects) be resolved?
- Analytical Approach :
- Dose-Response Studies : Test across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Target-Specific Assays : Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) alongside bacterial growth inhibition tests .
- Case Study : A 2023 study found dual activity at µM concentrations: IC₅₀ = 12 µM (acetylcholinesterase) and MIC = 8 µg/mL (against E. coli) .
Methodological Recommendations
- Controlled Atmosphere Handling : Use Schlenk lines for moisture-sensitive reactions due to the hygroscopic nature of isocyanides .
- Computational Tools : Combine Molsoft or PyMol for 3D structural visualization with AutoDock Vina for target binding simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
